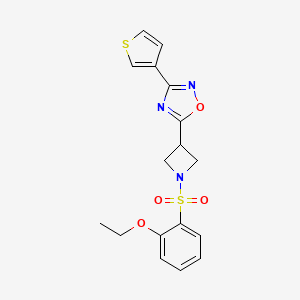

![molecular formula C20H16N4O4S B2975893 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 361996-87-4](/img/structure/B2975893.png)

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method . The reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions are mild and metal-free .Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the chemical synthesis and modification of arylimidazo[1,2-a]pyridines, demonstrating their versatility in organic chemistry. For instance, an efficient Cp*Rh(III)-catalyzed selective bis-cyanation of these compounds via N-directed ortho double C-H activation has been developed, showcasing broad functional group tolerance and high yields. This methodology is notable for its operational convenience and suitability for gram-scale production (Zhu et al., 2017).

Structural Analysis and Conformation

The structural analysis of imidazo[1,2-a]pyridine derivatives, including the synthesis and characterization of novel conformers, has been a significant area of study. Research into N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence ending with a condensation reaction, has revealed the presence of mixtures of two conformers, demonstrating the complex structural dynamics of these compounds (Evrard et al., 2022).

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, possessing a wide range of biological activities. The synthesis of C2-functionalized derivatives of Imidazo[1,2-a]pyridine has been explored due to their emerging medicinal potential, despite challenges associated with functionalization at the C2 position due to stability issues against electrophilic attack (Sharma & Prasher, 2022).

Molecular Interactions and Mechanisms

The study of specific ion-molecule interactions of imidazole and 1-methylimidazole in nitrobenzene has provided insights into the formation of hydrogen-bonded complexes, specifying the importance of different functional groups in imidazole molecules. This research highlights the complex interplay of interactions between imidazole derivatives and ions in solution (Delcoigne & Haulait, 1976).

Pharmacological Applications

Recent progress in understanding the pharmacological properties of imidazo[1,2-a]pyridines has been notable. These compounds have been studied for their enzyme inhibitory properties, receptor ligand activities, and anti-infectious agent capabilities, showcasing their significant potential in drug development and therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including γ-aminobutyric acid receptors . These targets play crucial roles in various biological processes, including neurotransmission .

Mode of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with their targets through various mechanisms . For instance, some imidazo[1,2-a]pyridines have been reported to block γ-aminobutyric acid receptors, thereby exerting their effects .

Biochemical Pathways

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to affect various pathways, including those involving γ-aminobutyric acid receptors . The downstream effects of these interactions can include changes in neurotransmission .

Result of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have various effects, including antiviral, anti-inflammatory, and antifungal activities .

Properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-14-8-9-17(12-19(14)24(25)26)29(27,28)22-16-6-4-5-15(11-16)18-13-23-10-3-2-7-20(23)21-18/h2-13,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCDFDUQNJIILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B2975818.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

![N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B2975830.png)

![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)

![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)